GSK-3β Inhibitory Activity: Comparative Potency of Pyrazolo[1,5-B]pyridazine Derivatives vs. Meridianin C
Derivatives based on the pyrazolo[1,5-b]pyridazine scaffold exhibit superior GSK-3β inhibitory activity compared to the natural product meridianin C. For example, compound B29 demonstrated an IC50 of 5.85 μM, which is a significant improvement over the parent compound's activity [1]. This demonstrates the potential for optimizing the core scaffold for this target.
| Evidence Dimension | Inhibitory potency against GSK-3β |
|---|---|
| Target Compound Data | 5.85 μM (Compound B29, a pyrazolo[1,5-b]pyridazine derivative) |
| Comparator Or Baseline | Meridianin C (IC50 not specified but activity noted as <5% glucose uptake in assay) |
| Quantified Difference | Substantial increase in potency, moving from an inactive parent to a mid-micromolar inhibitor. |
| Conditions | GSK-3β enzymatic assay |
Why This Matters
This demonstrates that the pyrazolo[1,5-b]pyridazine core is a viable and optimizable starting point for developing potent GSK-3β inhibitors.
- [1] Han, S., et al. Structural-Based Optimizations of the Marine-Originated Meridianin C as Glucose Uptake Agents by Inhibiting GSK-3β. Mar. Drugs 2021, 19(3), 149. View Source
